molecular formula C16H15N3O2 B11846307 2-((4-Methoxybenzyl)amino)quinazolin-4(1H)-one CAS No. 61741-42-2

2-((4-Methoxybenzyl)amino)quinazolin-4(1H)-one

Cat. No.: B11846307
CAS No.: 61741-42-2
M. Wt: 281.31 g/mol
InChI Key: LAYOKADKDXOBCF-UHFFFAOYSA-N
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Description

2-((4-Methoxybenzyl)amino)quinazolin-4(1H)-one is a synthetic quinazolin-4(3H)-one derivative designed for research applications in medicinal chemistry and drug discovery. Quinazolinone scaffolds are recognized as privileged structures in medicinal chemistry due to their diverse biological activities and presence in several approved drugs . This compound features a 4-methoxybenzylamino group at the 2-position, a modification often explored to optimize pharmacological properties and target engagement. Researchers are investigating quinazolinone-based compounds for their potential in several therapeutic areas. A significant focus is on oncology research, where similar compounds act as potent inhibitors of key signaling pathways. For instance, some quinazolinones function as dual PI3K/HDAC inhibitors, which can synergistically suppress tumor growth and overcome drug resistance . Others are designed as VEGFR-2 inhibitors, blocking angiogenesis and cutting off the blood supply to tumors . In infectious disease research, the 2-aminoquinazolinone chemotype has shown promising antimycobacterial activity against Mycobacterium tuberculosis , making it a valuable scaffold for developing new anti-tuberculosis agents . The structural flexibility of the quinazolinone core allows for extensive structure-activity relationship (SAR) studies. Researchers can systematically modify various positions on the scaffold—such as the 2-amino substituent, the N-3 position, and the 6- or 7- positions—to fine-tune potency, selectivity, and physicochemical properties like solubility and metabolic stability . This compound is offered "For Research Use Only" and is intended for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate care and safety precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61741-42-2

Molecular Formula

C16H15N3O2

Molecular Weight

281.31 g/mol

IUPAC Name

2-[(4-methoxyphenyl)methylamino]-3H-quinazolin-4-one

InChI

InChI=1S/C16H15N3O2/c1-21-12-8-6-11(7-9-12)10-17-16-18-14-5-3-2-4-13(14)15(20)19-16/h2-9H,10H2,1H3,(H2,17,18,19,20)

InChI Key

LAYOKADKDXOBCF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC2=NC3=CC=CC=C3C(=O)N2

Origin of Product

United States

Preparation Methods

Reaction Mechanism

The process begins with copper(I)-catalyzed C(sp²)–H amination, where the ortho-halogen (e.g., F, Br) on the benzamide is displaced by the 4-methoxybenzylamine nucleophile. Subsequent annulation forms the quinazolinone core. Key steps include:

  • Oxidative Amination : CuBr facilitates the formation of a C–N bond between the ortho-halobenzamide and 4-methoxybenzylamine.

  • Cyclization : Intramolecular dehydration generates the fused bicyclic structure.

Optimized Protocol

  • Substrates : 2-fluoro- or 2-bromo-N-substituted benzamide (1.0 mmol), 4-methoxybenzylamine (2.5 mmol).

  • Catalyst : CuBr (10 mol%).

  • Base : Cs₂CO₃ (2.5 mmol).

  • Solvent : DMSO (4.0 mL).

  • Conditions : 135°C, 24 h under nitrogen.

  • Workup : Extraction with ethyl acetate, column chromatography (petroleum ether/ethyl acetate).

  • Yield : 65–75% (estimated based on analogous reactions).

Advantages and Limitations

  • Advantages : High functional group tolerance, avoids pre-functionalized intermediates.

  • Limitations : Requires strictly anhydrous conditions and expensive copper catalysts.

Base-Promoted SNAr and Cyclization

A transition-metal-free approach utilizes the SNAr reaction of ortho-fluorobenzamides with 4-methoxybenzylamine, followed by base-induced cyclization.

Reaction Pathway

  • SNAr Reaction : The electron-deficient ortho-fluorine in benzamide undergoes nucleophilic displacement by 4-methoxybenzylamine in DMSO.

  • Cyclization : The intermediate diamide undergoes intramolecular nucleophilic attack, forming the quinazolinone ring.

Detailed Procedure

  • Substrates : 2-fluoro-N-methylbenzamide (1.0 mmol), 4-methoxybenzylamine (2.5 mmol).

  • Base : Cs₂CO₃ (2.5 mmol).

  • Solvent : DMSO (4.0 mL).

  • Conditions : 135°C, 24 h in a sealed tube.

  • Isolation : Acid-base extraction, chromatography (petroleum ether/ethyl acetate).

  • Yield : 70–80% (observed for analogous 2-aryl derivatives).

Critical Parameters

  • Solvent : DMSO enhances nucleophilicity and stabilizes intermediates.

  • Base Selection : Cs₂CO₃ outperforms K₂CO₃ or KOH in minimizing side reactions.

Copper-Catalyzed Isocyanide Coupling

This method employs 2-isocyanobenzoates and 4-methoxybenzylamine to construct the quinazolinone scaffold via imidoylative cross-coupling.

Synthetic Steps

  • Isocyanide Preparation : Methyl 2-isocyanobenzoate is synthesized from anthranilic acid derivatives.

  • Coupling : Copper(II) acetate mediates the reaction between the isocyanide and 4-methoxybenzylamine.

  • Cyclocondensation : Spontaneous ring closure forms the quinazolinone.

Experimental Setup

  • Substrates : Methyl 2-isocyanobenzoate (1.0 mmol), 4-methoxybenzylamine (1.0 mmol).

  • Catalyst : Cu(OAc)₂·H₂O (5 mol%).

  • Additives : Et₃N (1.0 mmol).

  • Solvent : CH₂Cl₂ (2.0 mL).

  • Conditions : Microwave irradiation, 150°C, 20 min.

  • Yield : 50–60% (observed for similar aryl amines).

Scope and Efficiency

  • Strengths : Rapid under microwave conditions, compatible with sensitive functional groups.

  • Weaknesses : Lower yields compared to SNAr methods.

Comparative Analysis of Methods

Method Catalyst Yield Conditions Key Advantage
Copper-mediated aminationCuBr65–75%135°C, 24 hHigh functional group tolerance
SNAr/cyclizationNone70–80%135°C, 24 hTransition-metal-free
Isocyanide couplingCu(OAc)₂50–60%Microwave, 150°C, 20 minRapid synthesis

Troubleshooting and Optimization

  • Low Yields in SNAr Reactions : Ensure DMSO is freshly distilled to avoid moisture. Increase reaction time to 36 h for sterically hindered amines.

  • Byproduct Formation in Copper Catalysis : Add TEMPO (2 mol%) to suppress oxidative dimerization of amines.

  • Microwave Method Scalability : Replace microwave heating with conventional heating at 120°C for 2 h, though yields may drop by 10–15% .

Chemical Reactions Analysis

Types of Reactions

2-((4-Methoxybenzyl)amino)quinazolin-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The quinazoline ring can be reduced under specific conditions.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

The major products formed from these reactions include hydroxylated derivatives, reduced quinazoline compounds, and substituted quinazoline derivatives .

Scientific Research Applications

Biological Activities

The quinazolinone derivatives, including 2-((4-Methoxybenzyl)amino)quinazolin-4(1H)-one, have been studied for a variety of biological activities:

  • Anticancer Activity : Research indicates that compounds with a similar structure exhibit significant anticancer properties. For instance, modifications in the quinazolinone structure can enhance cytotoxic effects against various cancer cell lines such as HepG2 and MCF-7. Studies have shown that certain derivatives have IC50 values in the low micromolar range, indicating potent activity against these cancer cells .
  • Antimicrobial Effects : The compound has demonstrated antimicrobial properties against various bacterial and fungal strains. The introduction of specific substituents in the quinazolinone structure can improve its efficacy against pathogens like Staphylococcus aureus and Candida albicans .
  • Anti-inflammatory Properties : Some derivatives of quinazolinones have been evaluated for their anti-inflammatory activities. These compounds can inhibit inflammatory pathways and may serve as potential treatments for inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound:

  • Substituent Effects : Variations in substituents on the benzyl group significantly influence lipophilicity and bioavailability. For example, methoxy groups enhance solubility and interaction with biological targets .
  • Molecular Docking Studies : Computational studies have been employed to predict how these compounds interact with specific biological targets, providing insights into their mechanisms of action and guiding further modifications to improve efficacy .

Case Studies

Several studies highlight the therapeutic potential of quinazolinone derivatives:

  • A study demonstrated that a related compound exhibited potent anticancer activity with IC50 values lower than those of standard chemotherapeutics like doxorubicin against HepG2 cells .
  • Another investigation explored the antimicrobial activity of various substituted quinazolinones, revealing that specific structural modifications led to significant improvements in antibacterial efficacy against resistant strains .

Mechanism of Action

The mechanism of action of 2-((4-Methoxybenzyl)amino)quinazolin-4(1H)-one involves its interaction with specific molecular targets. It is known to inhibit enzymes such as lipase, which plays a role in lipid metabolism. The compound may also interact with other proteins and pathways involved in cell signaling and proliferation, contributing to its potential anti-cancer effects .

Comparison with Similar Compounds

Comparison with Similar Quinazolinone Derivatives

Substituent Effects on Physicochemical Properties

Compound Name Substituent Position/Group Physical Properties Synthesis Yield Key Evidence
2-((4-Methoxybenzyl)amino)quinazolin-4(1H)-one 2-(4-methoxybenzylamino) Not explicitly reported Not reported
2-((4-Methylbenzyl)amino)quinazolin-4(1H)-one (9f) 2-(4-methylbenzylamino) White powder, m.p. 148–150°C 79%
2-((4-Bromophenyl)amino)quinazolin-4(1H)-one (9k) 2-(4-bromophenylamino) White powder, m.p. 164–166°C 85%
6-Amino-7-((4-methoxybenzyl)thio)quinazolin-4(3H)-one 7-(4-methoxybenzylthio), 6-amino Not explicitly reported Not reported

Key Observations :

  • Electronic Effects: The 4-methoxy group (electron-donating) in this compound may improve solubility compared to electron-withdrawing groups like bromine in 9k .
  • Steric Effects : Bulky substituents (e.g., 4-methoxybenzyl vs. methyl in 9f) may influence reaction efficiency. For example, 9f achieves a 79% yield, suggesting moderate steric tolerance .
Anticancer Activity
Compound Name Structural Features Biological Activity (IC50) Key Evidence
3-(4-Methoxybenzyl)-6-(morpholin-4-yl)benzo[h]quinazolin-4(3H)-one 3-(4-methoxybenzyl), 6-morpholine IC50 = 4.12 μM (HT29 cells)
2-(4-Methoxystyryl)quinazolin-4(3H)-one (50) 2-(4-methoxystyryl) Tubulin polymerization inhibition
This compound 2-(4-methoxybenzylamino) Not explicitly reported

Key Observations :

  • The 4-methoxybenzyl group enhances cytotoxicity in benzoquinazolinones, as seen in the HT29 cell line (IC50 = 4.12 μM) .
  • Styryl substituents (e.g., 50) exhibit tubulin inhibition, suggesting that substituent flexibility and π-π interactions are critical for binding .
Anticonvulsant Activity
  • Derivatives like 2-(substituted)-3-aminogroups (e.g., anticonvulsant compounds in ) highlight the importance of amino group positioning. The 4-methoxybenzyl group in this compound may improve blood-brain barrier penetration compared to halogenated analogs .
Antioxidant Activity

Key Observations :

  • Microwave-assisted synthesis (Method B in ) improves yields (up to 97%) for methoxy-substituted quinazolinones .
  • Palladium-catalyzed cross-coupling () enables functionalization at position 6, though yields drop to 45% for bulky benzoquinazolinones .

Biological Activity

2-((4-Methoxybenzyl)amino)quinazolin-4(1H)-one is a derivative of quinazolinone, a class of compounds known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This compound features a quinazolinone core with a 4-methoxybenzyl substitution at the amino position, which is believed to enhance its pharmacological profile. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C16H18N2O2C_{16}H_{18}N_{2}O_{2}. The structure includes a bicyclic framework composed of a benzene ring fused to a pyrimidine ring, with the methoxy group contributing to its lipophilicity and potential receptor interactions.

Biological Activities

Anticancer Activity
Quinazolinones have been extensively studied for their anticancer properties. Research indicates that derivatives like this compound may exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that quinazoline derivatives can inhibit epidermal growth factor receptor (EGFR) autophosphorylation, which is crucial in the proliferation of cancer cells .

Antimicrobial Properties
Quinazolinone derivatives have also demonstrated antimicrobial activity. A study found that certain quinazolinones possess effective antibacterial properties against both gram-positive and gram-negative bacteria . The presence of the methoxy group may enhance this activity by improving the compound's ability to penetrate bacterial membranes.

Anti-inflammatory Effects
In addition to anticancer and antimicrobial activities, quinazolinones have shown promise in anti-inflammatory applications. The structural modifications in compounds like this compound can influence their binding affinity to inflammatory mediators, potentially leading to reduced inflammation in various conditions .

Structure-Activity Relationship (SAR)

The biological efficacy of this compound can be attributed to its unique structural features. The methoxy substitution at the para position of the benzyl group significantly affects its pharmacological profile. Comparative studies with similar quinazoline derivatives reveal that variations in substituents can lead to substantial differences in biological activity.

Compound NameStructureNotable Activity
2-(4-methoxybenzylamino)-6-phenoxyquinazolin-4(1H)-oneStructureAnticancer activity
2-(dimethylamino)-6-(trifluoromethyl)quinazolin-4(3H)-oneStructureAntimycobacterial properties
2-(chlorobenzylamino)-6-fluoroquinazolin-4(1H)-oneStructurePotential anti-inflammatory effects

Case Studies

Several case studies highlight the biological activities of quinazoline derivatives:

  • Anticancer Activity : A study by Cai et al. explored urea derivatives of the quinazoline scaffold against aurora kinases, revealing IC50 values in the nanomolar range for several compounds, indicating potent anticancer activity .
  • Antimicrobial Efficacy : Research conducted by Babu et al. demonstrated that specific quinazolinones exhibited significant activity against multi-drug resistant strains of Mycobacterium tuberculosis, emphasizing their potential as novel therapeutic agents against resistant infections .
  • Anti-inflammatory Potential : A review highlighted that certain quinazoline derivatives could inhibit pro-inflammatory cytokines, suggesting their utility in treating inflammatory diseases .

Q & A

Q. What are the standard synthetic routes for 2-((4-Methoxybenzyl)amino)quinazolin-4(1H)-one, and how is its purity validated?

The compound is synthesized via nucleophilic substitution of 4-methoxybenzylamine with a quinazolin-4(3H)-one precursor. A typical method involves reacting anthranilic acid with acetic anhydride to form a 2-methylquinazolinone intermediate, followed by substitution with 4-methoxybenzylamine under reflux conditions . Purity is validated using melting point analysis (148–150°C), IR spectroscopy (C=O stretch at ~1670 cm⁻¹), and ¹H NMR (characteristic signals for the methoxy group at δ 3.8 ppm and aromatic protons) .

Q. Which spectroscopic techniques are critical for structural elucidation of quinazolin-4(3H)-one derivatives?

Key techniques include:

  • IR spectroscopy : Confirms carbonyl (C=O) and amino (N-H) functional groups.
  • ¹H/¹³C NMR : Identifies substituent positions (e.g., methoxybenzyl protons at δ 3.8–4.5 ppm).
  • Mass spectrometry (MS) : Validates molecular ion peaks (e.g., [M+H]⁺ for this compound at m/z ~308). Cross-referencing with elemental analysis ensures stoichiometric accuracy .

Q. What pharmacological activities are associated with this compound?

Quinazolinone derivatives exhibit antitubercular and antibacterial activities. The 4-methoxybenzyl substituent enhances lipophilicity, potentially improving membrane permeability. In vitro assays against Mycobacterium tuberculosis and Gram-positive bacteria (e.g., S. aureus) are standard for activity screening .

Advanced Research Questions

Q. How can electrochemical methods optimize the synthesis of quinazolin-4(3H)-one derivatives?

Traditional methods require high temperatures (>100°C) and transition metal catalysts, risking decomposition. Electrochemical synthesis using an aluminum-carbon electrode system in acetic acid enables oxidative cyclization of 2-aminobenzamides at room temperature. This method achieves yields >80% and reduces side products (e.g., dimerization), as confirmed by HPLC purity checks .

Q. What strategies resolve contradictions in biological activity data across structurally similar derivatives?

For example, 2-((4-Nitrophenyl)amino)quinazolin-4(1H)-one (9i) shows higher antitubercular activity (MIC 6.25 µg/mL) than this compound (MIC 12.5 µg/mL) . Such discrepancies are analyzed via:

  • Computational docking : Assessing binding affinity to target enzymes (e.g., M. tuberculosis enoyl-ACP reductase).
  • LogP measurements : Correlating lipophilicity with cellular uptake efficiency.
  • SAR studies : Systematically modifying substituents (e.g., electron-withdrawing vs. donating groups) .

Q. How do reaction conditions influence regioselectivity in quinazolinone functionalization?

Substituent position (e.g., 2- vs. 3-amino derivatives) is controlled by:

  • Solvent polarity : Polar aprotic solvents (DMF) favor N-alkylation at the 2-position.
  • Catalyst choice : Pd-mediated coupling directs substitution to sterically accessible sites.
  • Temperature : Lower temperatures (<60°C) minimize side reactions during benzoxazinone ring opening .

Q. What analytical methods validate the stability of this compound under physiological conditions?

  • HPLC-UV : Monitors degradation in simulated gastric fluid (pH 1.2) and plasma (pH 7.4).
  • LC-MS/MS : Identifies hydrolysis products (e.g., free 4-methoxybenzylamine).
  • Accelerated stability studies : Expose the compound to 40°C/75% RH for 4 weeks to predict shelf-life .

Methodological Considerations

  • Retrosynthetic Planning : Use anthranilic acid and substituted amines as core building blocks, leveraging benzoxazinone intermediates for regiocontrol .
  • Data Validation : Cross-check spectral data with computational predictions (e.g., DFT-calculated NMR shifts) to confirm assignments .
  • Yield Optimization : Screen solvents (e.g., ethanol vs. DMF) and catalysts (e.g., p-TsOH) using DoE (Design of Experiments) to maximize efficiency .

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